molecular formula C10H6F2N2O B2707558 (Z)-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide CAS No. 1356817-57-6

(Z)-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide

Cat. No.: B2707558
CAS No.: 1356817-57-6
M. Wt: 208.168
InChI Key: CZHTYDRDAZIFCS-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide is an organic compound characterized by the presence of a cyano group, a difluorophenyl group, and an enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide typically involves the reaction of 2,3-difluorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Base: Bases such as sodium ethoxide or potassium carbonate are frequently employed.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(Z)-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the difluorophenyl group can participate in π-π interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-cyano-3-(2,4-difluorophenyl)prop-2-enamide
  • (2Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enamide
  • (2Z)-2-cyano-3-(2,3-dichlorophenyl)prop-2-enamide

Comparison

Compared to its analogs, (Z)-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct in its applications and effects.

Properties

IUPAC Name

(Z)-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O/c11-8-3-1-2-6(9(8)12)4-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHTYDRDAZIFCS-DAXSKMNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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